molecular formula C19H21NO6 B12597729 Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl- CAS No. 646037-95-8

Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl-

Cat. No.: B12597729
CAS No.: 646037-95-8
M. Wt: 359.4 g/mol
InChI Key: PMPCZVISCDUCAD-UHFFFAOYSA-N
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Description

Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl- is a complex organic compound with a unique structure that combines a naphthalene ring with an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl- typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene ring, followed by the introduction of the isoxazole ring through cyclization reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the naphthalene and isoxazole rings.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Naphth[2,3-d]isoxazole-4,5(4aH,8H)-dione, 9-(dimethylamino)-: A similar compound with different substituents on the naphthalene and isoxazole rings.

    Naphth[2,3-d]isoxazole-4,5(4aH,8H)-dione, 9-(dimethylamino)-8a,9-dihydro-4a-hydroxy-3-(phenylmethoxy)-: Another related compound with additional functional groups.

Uniqueness

Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl- is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

CAS No.

646037-95-8

Molecular Formula

C19H21NO6

Molecular Weight

359.4 g/mol

IUPAC Name

5,7,8-trimethoxy-3-pentylbenzo[f][1,2]benzoxazole-4,9-dione

InChI

InChI=1S/C19H21NO6/c1-5-6-7-8-10-13-16(21)14-11(23-2)9-12(24-3)18(25-4)15(14)17(22)19(13)26-20-10/h9H,5-8H2,1-4H3

InChI Key

PMPCZVISCDUCAD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NOC2=C1C(=O)C3=C(C2=O)C(=C(C=C3OC)OC)OC

Origin of Product

United States

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